[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl
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Overview
Description
[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2HCl, also known as 2-APB, is a chemical compound used for a variety of purposes. It is a small molecule that is able to penetrate cell membranes and act as a signaling molecule. It has been used in research to study the effects of cell signaling and in laboratory experiments to understand the behavior of certain proteins. 2-APB is also used to activate certain receptors in the body, including the TRPV1 receptor, which has been linked to pain relief.
Scientific Research Applications
Discovery as a Nonpeptidic Agonist of the Urotensin-II Receptor
The compound "[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl" has been identified in scientific research, primarily as a nonpeptidic agonist of the urotensin-II receptor, which was discovered through a functional cell-based screen. The compound, referred to as AC-7954, showed an EC50 of 300 nM at the human UII receptor and exhibited high selectivity. The activity was found predominantly in the (+)-1 enantiomer of the racemic mixture. Due to its selective, druglike nature as a UII receptor agonist, it has potential as a pharmacological research tool and a possible drug lead (Croston et al., 2002).
Role in Organometallic Chemistry
The compound also finds its application in organometallic chemistry. Rhodium and Iridium complexes involving the 1-(2-(dimethylamino)ethyl)-2,3,4,5-tetramethylcyclopentadienyl (Cp^) ligand were synthesized, exploring various reactions and coordination behaviors. The study provides insights into the structural properties and reactivity of these complexes, contributing to the understanding of transition metal complexes with amino-functionalized cyclopentadienyl ligands (Jutzi et al., 1994).
Involvement in Amino Group Functionalized N-Heterocyclic Carbenes
Further, the compound was involved in the synthesis and characterization of amino group functionalized N-heterocyclic carbenes. These carbenes were evaluated for their bonding properties and reaction behaviors with Rhodium(I) complexes, adding to the understanding of the structural diversity and coordination dynamics in carbene chemistry (Turek et al., 2013).
Contribution to Polymeric Protecting Groups
Additionally, it contributed to the field of polymer chemistry, particularly in the development of novel polymeric amino protecting groups. The compound was part of the synthesis process of a new N-ethenoxyamino-modified tert-butoxycarbonyl-type amino protecting group, showcasing its role in enhancing the methodologies for protecting amino groups during polymer synthesis (Gormanns & Ritter, 1994).
properties
IUPAC Name |
1-(2-chlorophenyl)-N,N-dimethylethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2.2ClH/c1-13(2)10(7-12)8-5-3-4-6-9(8)11;;/h3-6,10H,7,12H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMBDPGSWXSJRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=CC=C1Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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